Home > Products > Screening Compounds P137673 > Aldose reductase-IN-1
Aldose reductase-IN-1 - 1355612-71-3

Aldose reductase-IN-1

Catalog Number: EVT-260297
CAS Number: 1355612-71-3
Molecular Formula: C17H10F3N5O3S
Molecular Weight: 421.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AT-001 is under investigation in clinical trial NCT03062384 (AT-001 for Long-term Preservation of Brain Health in Aging).
Source and Classification

Aldose reductase-IN-1 is classified as a small molecule inhibitor. It is derived from synthetic organic chemistry efforts aimed at discovering effective aldose reductase inhibitors. The compound's structure and activity have been explored in various studies, highlighting its potential in pharmacological applications against diabetes-related disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of aldose reductase-IN-1 typically involves several organic chemistry techniques, including:

  1. Reagent Selection: Common reagents include aminoalcohols and chloroacetyl chloride, which react under controlled conditions to form the desired derivatives.
  2. Reaction Conditions: Reactions are often conducted in heterogeneous phases to facilitate product isolation and purification.
  3. Characterization Techniques: The synthesized compounds are characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures and purity.

For example, in one study, several spiro-oxazolidinone derivatives were synthesized and evaluated for their aldose reductase inhibitory activity, demonstrating varying degrees of efficacy with IC50 values in the micromolar range .

Molecular Structure Analysis

Structure and Data

The molecular structure of aldose reductase-IN-1 can be analyzed through various spectroscopic methods. Key structural features include:

  • Functional Groups: The presence of specific functional groups that facilitate interaction with the active site of aldose reductase.
  • 3D Conformation: Molecular docking studies often visualize the binding conformation of aldose reductase-IN-1 within the active site of the enzyme, revealing insights into its inhibitory mechanism.

The structural data obtained from X-ray crystallography or computational modeling provides critical information about the spatial arrangement of atoms within the compound.

Chemical Reactions Analysis

Reactions and Technical Details

Aldose reductase-IN-1 engages in specific chemical interactions with aldose reductase that inhibit its enzymatic activity. The primary reactions involve:

  1. Binding Affinity: The compound binds to the active site of aldose reductase, competing with natural substrates like glucose.
  2. Inhibition Mechanism: Studies indicate that the binding leads to conformational changes in the enzyme that reduce its catalytic efficiency .

Detailed kinetic studies often reveal how variations in concentration affect the rate of reaction between aldose reductase-IN-1 and the enzyme.

Mechanism of Action

Process and Data

The mechanism by which aldose reductase-IN-1 inhibits aldose reductase involves several steps:

  1. Substrate Binding: The compound competes with glucose for binding to the active site.
  2. Proton Transfer Dynamics: Research utilizing hybrid quantum mechanics/molecular mechanics methods suggests that proton transfer plays a crucial role in the reduction process facilitated by aldose reductase .
  3. Enzyme Conformation Changes: Upon binding, aldose reductase-IN-1 induces structural changes that hinder substrate conversion, effectively reducing sorbitol production.

The detailed mechanism often varies based on the protonation state of key residues within the enzyme's active site .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aldose reductase-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in polar solvents such as dimethyl sulfoxide or ethanol.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as an inhibitor.
  • Melting Point: The melting point can provide insights into purity and crystallinity; for instance, derivatives may show melting points ranging from 125°C to 169°C depending on their structure .

Analytical methods such as thermal gravimetric analysis may also be employed to assess thermal stability.

Applications

Scientific Uses

Aldose reductase-IN-1 has significant potential applications in scientific research and clinical settings:

  1. Diabetes Research: As an inhibitor of aldose reductase, it is primarily investigated for its ability to mitigate diabetic complications.
  2. Pharmacological Development: Ongoing research aims to optimize its structure for improved efficacy and reduced side effects compared to existing treatments.
  3. Molecular Docking Studies: Used extensively in silico to predict interactions with other compounds, aiding drug discovery efforts focused on metabolic diseases associated with diabetes .
Introduction to Aldose Reductase (AR) and Its Pathophysiological Significance

Biochemical Characterization of Aldose Reductase

Aldose reductase (AR; AKR1B1; EC 1.1.1.21) is a monomeric, cytosolic enzyme belonging to the aldo-keto reductase superfamily. It has a molecular weight of approximately 35–37 kDa and folds into a distinctive (α/β)8-barrel structure with a hydrophobic NADPH-binding domain at its core [1] [4] [10]. This structural motif positions the catalytic site for efficient hydride transfer from the cofactor NADPH to carbonyl substrates. AR exhibits broad substrate specificity, catalyzing the reduction of various aldehydes, including glucose, methylglyoxal, and lipid peroxidation-derived aldehydes like 4-hydroxynonenal (4-HNE) [1] [3]. Kinetic analyses reveal significant variation in substrate affinity (Km) and catalytic efficiency (kcat/Km) (Table 1).

Table 1: Kinetic Parameters of Human Aldose Reductase for Select Substrates

SubstrateKm (μM)kcat (min⁻¹)kcat/Km (M⁻¹ min⁻¹)Significance
Glucose68,0000.159.1 x 10²Polyol pathway entry
Galactose21,00022210.57Galactitol accumulation in cataracts
4-HNE221024.6 x 10⁶Detoxification of lipid peroxidation product
Methylglyoxal81421.8 x 10⁷Detoxification of reactive dicarbonyl
Acrolein80037.647Detoxification of cytotoxic aldehyde

The human AR gene (AKR1B1) is located on chromosome 7q35 and comprises 10 exons spanning ~18 kb. Its promoter region contains osmotic response elements (OreA, OreB, OreC), a TATA box, and a CCAAT box, enabling regulation by hyperglycemia and oxidative stress [4] [10]. Notably, polymorphisms in AKR1B1, particularly the (AC)23 ("Z-2") microsatellite and C(-106)T SNP, are strongly associated with increased AR expression and susceptibility to diabetic retinopathy, nephropathy, and cardiovascular complications [4] [6].

Role of AR in the Polyol Pathway and Glucose Metabolism

Under normoglycemic conditions, only ~3% of cellular glucose enters the polyol pathway. However, chronic hyperglycemia dramatically increases flux through this pathway—up to 30% or more in tissues like nerves, retina, kidney, and vasculature where AR is abundant (e.g., renal Henle’s loop, collecting tubules, lens epithelium, retinal pericytes) [1] [8] [10]. AR catalyzes the rate-limiting first step: reduction of glucose to sorbitol using NADPH as a cofactor. Sorbitol dehydrogenase (SDH) then converts sorbitol to fructose, utilizing NAD⁺ and producing NADH [2] [10].

This pathway has three major metabolic consequences:

  • Osmotic Stress: Sorbitol is poorly membrane-permeable and accumulates intracellularly, drawing water into cells and disrupting osmotic balance. This contributes to cell swelling, membrane permeability changes, and organ dysfunction (e.g., lens opacification in cataracts) [2] [9].
  • Redox Imbalance: NADPH depletion impairs glutathione (GSH) regeneration, diminishing antioxidant defense. Concurrently, SDH-generated NADH fuels NADH oxidase activity, increasing superoxide anion (O₂•⁻) production and mitochondrial oxidative stress [1] [3] [8].
  • Fructose and AGEs: Fructose is a potent glycating agent. Its metabolism generates fructose-3-phosphate and 3-deoxyglucosone, precursors to advanced glycation end products (AGEs). AGEs cross-link proteins and activate RAGE (receptor for AGEs), further amplifying oxidative stress and inflammation [3] [8] [9].

AR as a Mediator of Oxidative Stress and Inflammatory Signaling

Beyond glucose metabolism, AR plays a paradoxical role in redox homeostasis. It detoxifies lipid peroxidation-derived aldehydes (e.g., 4-HNE, acrolein) and their glutathione conjugates (GS-HNE), acting as a cytoprotective antioxidant enzyme [1] [3]. However, under hyperglycemia, AR’s primary role shifts toward sorbitol production, exacerbating NADPH depletion and oxidative burden.

Critically, AR is a key modulator of inflammatory signaling cascades:

  • NF-κB Activation: Lipid aldehydes like 4-HNE and their reduced products (e.g., GS-DHN) activate protein kinase C (PKC) isoforms and downstream NF-κB. AR inhibition blocks high glucose-, cytokine (TNF-α)-, or LPS-induced NF-κB activation, reducing expression of inflammatory cytokines (IL-6, IL-1β), chemokines (MCP-1), and adhesion molecules (VCAM-1) [1] [3] [8].
  • MAPK Signaling: AR inhibition attenuates p38 MAPK and JNK phosphorylation in vascular cells exposed to high glucose or inflammatory stimuli, mitigating cellular apoptosis and hypertrophy [3] [4].
  • Cardiovascular Inflammation: In diabetic animal models, AR inhibition suppresses atherosclerosis progression, myocardial inflammation, and restenosis by reducing oxidative stress and inflammatory cell infiltration [4] [8].

Thus, AR sits at a critical nexus linking metabolic dysregulation, oxidative stress, and inflammation—processes fundamental to diabetic tissue injury.

Pathophysiological Roles in Diabetic Complications: Retinopathy, Neuropathy, Nephropathy

Sustained AR hyperactivity is a major contributor to microvascular complications of diabetes:

  • Retinopathy: Polyol flux in retinal pericytes and endothelial cells causes sorbitol accumulation, osmotic stress, and pericyte loss. AR activation increases VEGF expression and promotes blood-retinal barrier breakdown. Genetic studies link AKR1B1 polymorphisms (e.g., Z-2 allele, C(-106)T) to increased risk and severity of diabetic retinopathy [4] [6] [9]. AR inhibitors (e.g., fidarestat) prevent retinal vascular changes and inflammation in animal models [1] [6].
  • Neuropathy: In peripheral nerves, sorbitol accumulation depletes myoinositol, reducing Na⁺/K⁺-ATPase activity. This impairs nerve conduction velocity and axonal transport. Concurrent oxidative stress and AGE formation damage Schwann cells and neurons. AR inhibitors improve nerve blood flow, conduction velocity, and neuropathic pain in preclinical and some clinical studies [1] [2] [9].
  • Nephropathy: Renal AR overexpression in glomerular mesangial cells and tubules contributes to hyperfiltration, albuminuria, and tubulointerstitial fibrosis. Mechanisms involve PKC activation, TGF-β upregulation, and ECM accumulation. Transgenic rats overexpressing human AR develop exacerbated diabetic renal injury, while AR inhibitors reduce albuminuria and glomerulosclerosis in models [7] [9]. AR also modulates tubular responses to oxidative stress by reducing dicarbonyl load [7].

Table 2: Major Classes of Aldose Reductase Inhibitors (ARIs) and Key Examples

Chemical ClassRepresentative InhibitorsDevelopment StatusKey References
Carboxylic AcidsEpalrestat, Tolrestat, Zenarestat, AlrestatinEpalrestat marketed (Japan, India); Others clinical/preclinical [1] [6] [9]
SpirohydantoinsSorbinil, Fidarestat (SNK-860)Clinical trials (Phases II/III) [1] [9]
FlavonoidsQuercetin, Hesperidin, ResveratrolPreclinical/Natural Products [1] [6]
Spiroimides/SuccinimidesRanirestat (AS-3201), ZopolrestatClinical trials (Phases II/III) [1] [6]
Acetic Acid DerivativesPonalrestatDiscontinued (Clinical trials) [1]
Pyrazino-PyridazinesAldose reductase-IN-1 (AT-001, Caficrestat)Preclinical/Investigational [5] [6]

Properties

CAS Number

1355612-71-3

Product Name

Aldose reductase-IN-1

IUPAC Name

2-[5-oxo-6-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]pyrazino[2,3-d]pyridazin-8-yl]acetic acid

Molecular Formula

C17H10F3N5O3S

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C17H10F3N5O3S/c18-17(19,20)8-1-2-11-9(5-8)23-12(29-11)7-25-16(28)15-14(21-3-4-22-15)10(24-25)6-13(26)27/h1-5H,6-7H2,(H,26,27)

InChI Key

YRGPAXAVTDMKDK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN3C(=O)C4=NC=CN=C4C(=N3)CC(=O)O

Solubility

Soluble in DMSO (25mg/mL)/

Synonyms

Aldose reductase-IN-1, AT 001; AT001; AT-001;

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN3C(=O)C4=NC=CN=C4C(=N3)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.